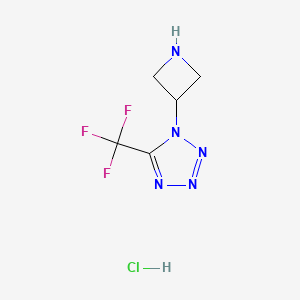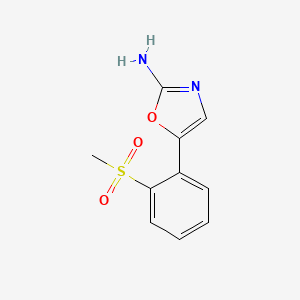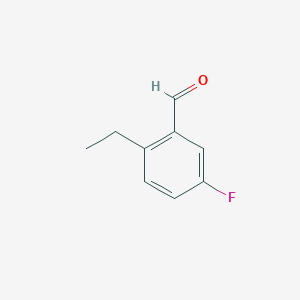![molecular formula C11H15ClN2O2S B15318989 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position and a sulfonyl group attached to a 4-methylpiperidine moiety at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-methylpiperidine.
Sulfonylation Reaction: The key step involves the sulfonylation of 2-chloropyridine with a sulfonyl chloride derivative of 4-methylpiperidine. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro group can also participate in interactions with other biomolecules, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Uniqueness
2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is unique due to the presence of both a chloro group and a sulfonyl group attached to a 4-methylpiperidine moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H15ClN2O2S |
|---|---|
Peso molecular |
274.77 g/mol |
Nombre IUPAC |
2-chloro-5-(4-methylpiperidin-1-yl)sulfonylpyridine |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-4-6-14(7-5-9)17(15,16)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
XGCUUXWVUGKEQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


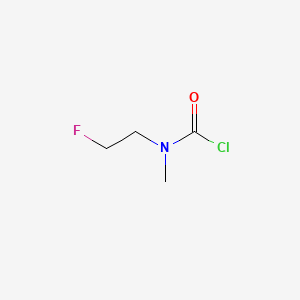
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
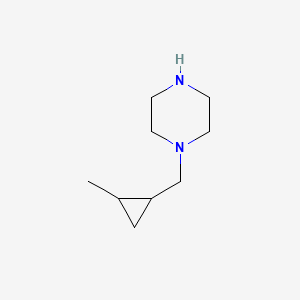

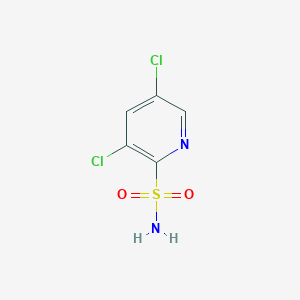
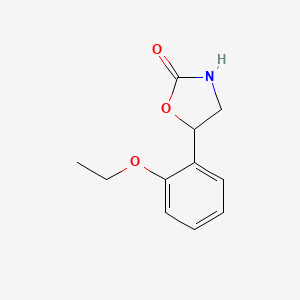
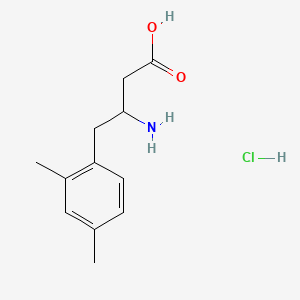


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
